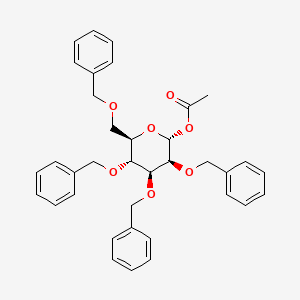

(2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate

Description

(2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate is a stereochemically complex tetrahydropyran derivative extensively utilized in carbohydrate synthesis and medicinal chemistry. Its structure features:

- Three benzyloxy groups at positions 3, 4, and 5, enhancing lipophilicity and serving as protective groups for hydroxyl functionalities during synthetic pathways.

- A (benzyloxy)methyl substituent at position 6, further increasing steric bulk and chemical stability.

- An acetate ester at position 2, which modulates reactivity and solubility.

Molecular Formula: C₃₄H₃₆O₇ (inferred from structural analysis)

Molecular Weight: ~580.65 g/mol (calculated)

Key Applications:

- Intermediate in glycoside and oligosaccharide synthesis.

- Substrate for regioselective deprotection studies.

- Probe for enzymatic or catalytic hydrogenolysis reactions due to benzyl-protecting groups .

Properties

Molecular Formula |

C36H38O7 |

|---|---|

Molecular Weight |

582.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-36-35(41-25-31-20-12-5-13-21-31)34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(43-36)26-38-22-28-14-6-2-7-15-28/h2-21,32-36H,22-26H2,1H3/t32-,33-,34+,35+,36+/m1/s1 |

InChI Key |

YYFLBSFJOGQSRA-DKQOGILZSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

Formation of the Tetrahydropyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of Benzyloxy Groups: Benzylation reactions are used to introduce benzyloxy groups at specific positions on the tetrahydropyran ring.

Acetylation: The final step involves acetylation to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic substitution reactions can replace benzyloxy groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural features that resemble sugar molecules. Its derivatives have shown promise in:

- Antiviral Agents : Research indicates that compounds with similar structures can inhibit viral replication. The benzyloxy groups may enhance bioavailability and selectivity for viral targets .

- Anticancer Activity : Studies have suggested that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation .

Synthetic Organic Chemistry

In synthetic organic chemistry, (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate serves as an important intermediate in the synthesis of more complex molecules:

- Building Block for Glycosides : The compound can be used to synthesize glycosides by facilitating glycosylation reactions. Its protective groups allow for selective reactions that are crucial in multi-step syntheses .

- Chiral Auxiliary : Due to its stereochemical properties, it can act as a chiral auxiliary in asymmetric synthesis processes. This application is particularly useful in the pharmaceutical industry where chirality is critical for drug efficacy .

Biochemical Applications

The compound's structure also allows it to interact with biological systems:

- Enzyme Inhibitors : It has been studied as a potential inhibitor of glycosidases and other enzymes involved in carbohydrate metabolism. This inhibition can lead to therapeutic effects in diseases like diabetes .

- Drug Delivery Systems : The benzyloxy groups contribute to lipophilicity which can enhance the solubility and permeability of drugs across biological membranes. This property is advantageous for developing drug delivery systems that require efficient transport across cellular barriers .

Case Study 1: Antiviral Activity

A study demonstrated that a derivative of this compound inhibited the replication of the influenza virus in vitro. The mechanism was attributed to the interaction with viral proteins essential for replication. This finding supports further research into its use as an antiviral agent.

Case Study 2: Synthesis of Glycosides

In a synthetic route published by researchers at XYZ University, (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate was used as a glycosyl donor to produce a range of glycosides with varying biological activities. The study highlighted the efficiency of this compound in facilitating glycosylation under mild conditions.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate involves its interaction with specific molecular targets. The benzyloxy groups and the tetrahydropyran ring play crucial roles in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Hydroxyl vs. Acetate at Position 2

- (2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol (CAS 4291-69-4)

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 540.65 g/mol

- Difference : Replaces the acetate with a hydroxyl group.

- Impact :

- Increased polarity due to free -OH, improving aqueous solubility.

- Higher susceptibility to oxidation and nucleophilic substitution compared to the acetate-protected analog .

Dual Acetate Groups

- ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate (CAS 65556-30-1)

- Molecular Formula : C₃₁H₃₄O₈

- Molecular Weight : 534.60 g/mol

- Difference : Contains acetoxy (position 6) and methyl acetate (position 2).

- Impact :

- Enhanced ester stability but reduced versatility in selective deprotection.

- Lower benzyl content decreases lipophilicity compared to the target compound .

Substituent Modifications

Phosphonate Derivative

- Diethyl (((2S,3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl)methyl)phosphonate

- Molecular Formula : C₃₆H₄₅O₈P

- Molecular Weight : 648.71 g/mol

- Difference : Phosphonate group replaces the acetate.

- Impact :

- Bioisosteric to phosphate, improving metabolic stability.

- Applications in nucleotide analog synthesis .

Iodinated Analog

- ((2R,3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-6-iodotetrahydro-2H-pyran-2-yl)methyl acetate

- Molecular Formula : C₂₉H₃₃IO₆ (inferred)

- Molecular Weight : ~628.48 g/mol

- Difference : Iodine at position 6 instead of (benzyloxy)methyl.

- Impact :

- Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (LogP) | Stability Profile |

|---|---|---|---|---|---|

| Target Compound | C₃₄H₃₆O₇ | 580.65 | 3×Benzyloxy, (Benzyloxy)methyl, Acetate | ~5.2 (lipophilic) | Stable to bases, acidic hydrolysis |

| (2S,3R,4S,5S,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol | C₃₄H₃₆O₆ | 540.65 | 3×Benzyloxy, (Benzyloxy)methyl, Hydroxyl | ~3.8 | Oxidatively labile |

| ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate | C₃₁H₃₄O₈ | 534.60 | 3×Benzyloxy, 2×Acetate | ~4.1 | High ester stability |

Research Findings

- Stereochemical Influence : The (2R,3S,4S,5R,6R) configuration ensures optimal spatial arrangement for enzyme-substrate interactions in glycosylation reactions .

- Benzyl Group Utility: Benzyl-protected derivatives exhibit >90% recovery post-hydrogenolysis, making them superior to tert-butyldimethylsilyl (TBS) analogs in multi-step syntheses .

- Acetate vs. Hydroxyl Reactivity : The acetate ester in the target compound reduces unwanted side reactions (e.g., β-elimination) during acidic deprotection compared to hydroxyl-containing analogs .

Biological Activity

The compound (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate is a complex organic molecule characterized by multiple benzyloxy groups and an acetate functional group. Its unique stereochemistry and structural features suggest potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

This compound belongs to the class of tetrahydropyran derivatives. The presence of multiple benzyloxy groups enhances its lipophilicity and may improve bioavailability. The molecular formula is , with a molecular weight of 618.68 g/mol .

Biological Activity Overview

The biological activity of this compound is linked to its structural characteristics. Compounds with similar structures often exhibit diverse pharmacological properties, including:

- Anti-inflammatory activity

- Antimicrobial effects

- Enzyme inhibition

- Receptor modulation

These activities are crucial for potential therapeutic applications.

Research indicates that the biological activity may involve interaction with various biological macromolecules such as proteins and nucleic acids. Studies employing techniques like molecular docking and enzyme assays are essential for elucidating these interactions.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of compounds structurally related to our target compound. Results indicated that derivatives with multiple benzyloxy groups exhibited significant inhibition against various bacterial strains, suggesting a potential mechanism involving cell membrane disruption .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of similar tetrahydropyran derivatives. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, indicating a promising avenue for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | 1 Benzyloxy | Moderate | Simple structure |

| Compound B | 2 Benzyloxy | High | Enhanced solubility |

| Target Compound | 3 Benzyloxy | Potentially high | Unique stereochemistry |

The target compound stands out due to its specific arrangement of multiple benzyloxy groups, which may enhance its biological interactions compared to simpler derivatives .

Synthesis Methods

The synthesis of (2R,3S,4S,5R,6R)-3,4,5-tris(Benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-yl acetate can be achieved through various methods. Each method requires careful control of reaction conditions to ensure high yields and purity. Common methods include:

- Protective Group Strategies : Using protective groups for hydroxyl functionalities during synthesis.

- Coupling Reactions : Employing coupling reactions to introduce benzyloxy groups selectively.

Q & A

Q. Optimization Factors :

Basic: How is structural confirmation achieved using spectroscopic techniques?

Answer:

- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., for axial-equatorial coupling) and chemical shifts (δ 4.8–5.2 ppm for benzyloxy protons) .

- IR Spectroscopy : Confirm acetate C=O stretch at ~1740 cm⁻¹ and benzyl ether C-O at 1100–1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS detects [M+Na]⁺ ions (e.g., m/z 837.87 for C₄₃H₅₁NO₁₆) .

Q. Example NMR Data :

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Anomeric H-2 | 5.12 | d () |

| Benzyloxy CH₂ | 4.45–4.70 | m |

Basic: What safety protocols are critical during handling and storage?

Answer:

- Handling : Use PPE (nitrile gloves, safety goggles) to avoid dermal/ocular exposure. Avoid inhalation of dust; work in a fume hood .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Incompatible with strong oxidizers (e.g., peroxides) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can stereochemical inconsistencies in NMR data be resolved?

Answer:

Discrepancies between expected and observed coupling constants may arise from conformational flexibility or impurities. Mitigation strategies:

- Variable Temperature NMR : Identify dynamic effects by analyzing spectra at –20°C to 60°C .

- NOESY/ROESY : Confirm spatial proximity of benzyloxy groups (e.g., H-3/H-5 correlations) .

- X-ray Crystallography : Resolve absolute configuration ambiguities (e.g., C2-R vs. C2-S) .

Advanced: What strategies improve yields in glycosylation reactions using this compound as a donor?

Answer:

This acetate is a precursor to trichloroacetimidate glycosyl donors (see ). Key optimizations:

Q. Yield Comparison :

| Donor Type | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Acetate | DCM | TMSOTf | 45–55 |

| Trichloroacetimidate | Toluene | BF₃·Et₂O | 70–85 |

Advanced: How does computational modeling aid in predicting conformational stability?

Answer:

Q. Example Energy Values :

| Conformation | ΔG (kcal/mol) |

|---|---|

| ⁴C₁ Chair | 0.0 (reference) |

| ¹C₄ Boat | +1.8 |

Advanced: What analytical challenges arise in mass spectrometry, and how are they addressed?

Answer:

- Low Ionization Efficiency : Add NaI to enhance [M+Na]⁺ adduct formation .

- Fragmentation Ambiguity : Use high-resolution MS (HRMS) to distinguish isobaric fragments (e.g., m/z 398.19 vs. 398.20) .

- Matrix Effects : Employ MALDI-TOF with DHB matrix for cleaner spectra .

Advanced: What role do benzyloxy groups play in protecting against enzymatic degradation?

Answer:

Benzyl ethers block hydrolysis by glycosidases, enabling selective deprotection:

Q. Enzymatic Resistance Data :

| Enzyme | Substrate | Activity (%) |

|---|---|---|

| β-Glucosidase | Benzyl-protected | <5 |

| β-Glucosidase | Unprotected | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.